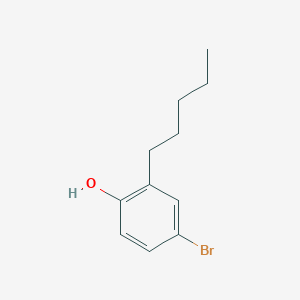
4-Bromo-2-pentylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-pentylphenol is an organic compound belonging to the class of bromophenols It is characterized by a bromine atom attached to the second position of the phenol ring and a pentyl group attached to the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-pentylphenol typically involves the bromination of 2-pentylphenol. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-pentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form 2-pentylphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-Pentylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-pentylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-pentylphenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cell membranes or interfering with enzyme activity. The bromine atom and phenolic group play crucial roles in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
4-Bromophenol: Similar structure but lacks the pentyl group, making it less hydrophobic.
2-Bromo-4-methylphenol: Contains a methyl group instead of a pentyl group, leading to different chemical properties.
4-Bromo-2-chlorophenol: Has a chlorine atom instead of a pentyl group, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-pentylphenol is unique due to the presence of both a bromine atom and a pentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
18966-62-6 |
|---|---|
Fórmula molecular |
C11H15BrO |
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
4-bromo-2-pentylphenol |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3 |
Clave InChI |
SEFNGPGKDNBLTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=CC(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
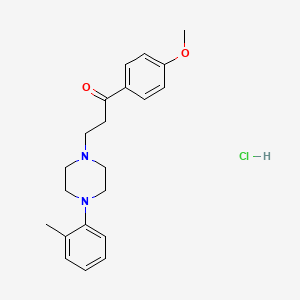
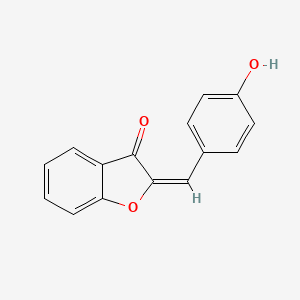
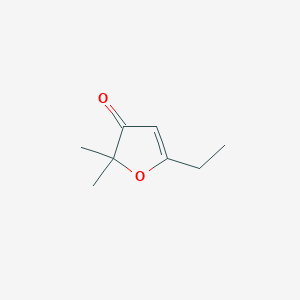
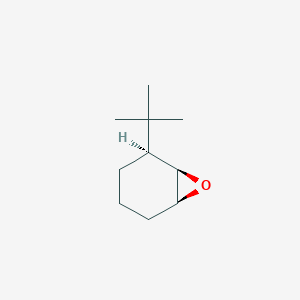
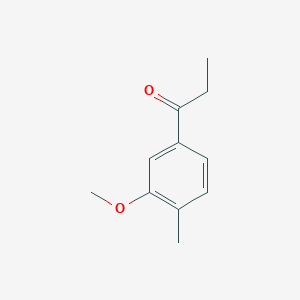

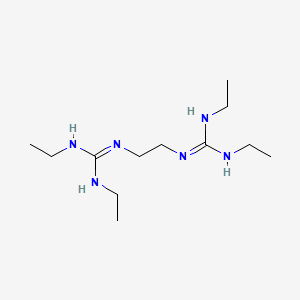
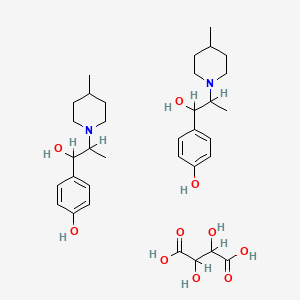
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
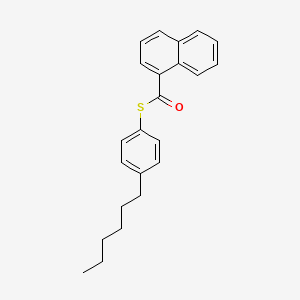

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
